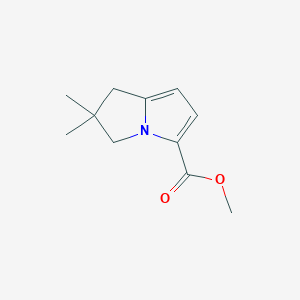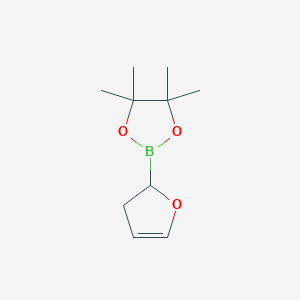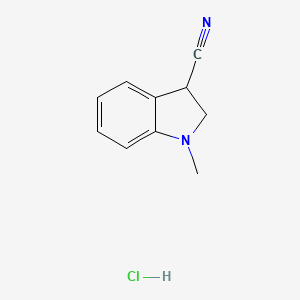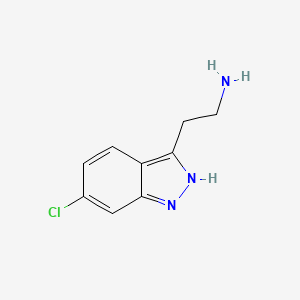
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring fused to an indene structure, with a hydroxyl group attached to the indene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1-(2-alkynylphenyl)-2-enone with 2-isocyanoacetate in the presence of a silver triflate catalyst and water. This tandem reaction forms four bonds during the process, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly solvents like water or ethanol, can be considered to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the pyrrole ring .
科学的研究の応用
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
1-(1H-Pyrrol-1-yl)phenyl derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the phenyl ring.
2-(2-methyl-1H-pyrrol-3-yl) derivatives: These compounds have a similar pyrrole ring but with different substituents at the 2-position.
Uniqueness: 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused indene-pyrrole structure and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-(1H-pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C13H13NO/c15-12-7-9-3-1-2-4-11(9)13(12)10-5-6-14-8-10/h1-6,8,12-15H,7H2 |
InChIキー |
WTGAYFIRWBJZLZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=CC=CC=C21)C3=CNC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11901300.png)


![(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid](/img/structure/B11901315.png)
![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)




